molecular formula C22H20O13 B106423 Isorhamnetin 3-glucuronide CAS No. 36687-76-0

Isorhamnetin 3-glucuronide

Cat. No.: B106423
CAS No.: 36687-76-0
M. Wt: 492.4 g/mol
InChI Key: VVZWHOMBDMMRSC-NTKSAMNMSA-N
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Description

Isorhamnetin 3-glucuronide is a flavonoid compound, specifically a glucuronide conjugate of isorhamnetin. Flavonoids are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their diverse biological activities. This compound is found in various plants and plant-derived foodstuffs, including berries, onions, and almonds. It is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .

Mechanism of Action

Target of Action

Isorhamnetin 3-glucuronide primarily targets cancer cells, showing significant anti-proliferative activity . It also targets inflammatory pathways, blocking the JNK and AKT/IKK signaling pathways .

Mode of Action

The compound interacts with its targets by inducing apoptosis and cell cycle arrest at the S-phase . This leads to the inhibition of cancer cell invasion and metastasis .

Biochemical Pathways

this compound affects several biochemical pathways. It is involved in the regulation of apoptosis and autophagy, and it inhibits the JNK and AKT/IKK signaling pathways . These pathways play a crucial role in cell proliferation, inflammation, and cancer progression.

Pharmacokinetics

It is known that the majority of flavonoids, including this compound, reach the colon intact, where they are metabolized by gut microbiota .

Result of Action

The molecular and cellular effects of this compound’s action are profound. It has been shown to induce apoptosis and cell cycle arrest at the S-phase . This leads to the inhibition of cancer cell proliferation, invasion, and metastasis . Additionally, it has anti-inflammatory effects, achieved by blocking specific signaling pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. Its synthesis occurs naturally in plants through the phenylpropanoid pathway and is triggered by environmental stressors, including UV radiation . Furthermore, its action can be influenced by the gut microbiota, which metabolizes the compound .

Biochemical Analysis

Biochemical Properties

Isorhamnetin 3-glucuronide plays a significant role in biochemical reactions. It exhibits anti-proliferative activity and induces apoptosis and cell cycle arrest at the S phase

Cellular Effects

This compound has shown to have profound effects on various types of cells and cellular processes. It has been reported to inhibit cell proliferation in a dose-dependent manner . It also induces apoptosis and cell cycle arrest at the S phase

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . More detailed studies are needed to fully elucidate its mechanism of action.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isorhamnetin 3-glucuronide can be achieved through enzymatic methods. One approach involves the use of enzymes such as rhamnosyltransferase, glycine max sucrose synthase, and uridine diphosphate-rhamnose synthase in a cascade reaction. The optimal conditions for this synthesis include a pH of 7.0 and a temperature of 45°C .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of isorhamnetin from plant sources followed by glucuronidation. This process can be optimized for higher yields and purity using advanced extraction and purification techniques .

Chemical Reactions Analysis

Types of Reactions: Isorhamnetin 3-glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the flavonoid structure .

Major Products Formed: The major products formed from these reactions include various derivatives of isorhamnetin, which may exhibit enhanced or altered biological activities. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .

Scientific Research Applications

Isorhamnetin 3-glucuronide has a wide range of scientific research applications:

Comparison with Similar Compounds

Isorhamnetin 3-glucuronide is unique among flavonoids due to its specific glucuronide conjugation, which enhances its solubility and bioavailability. Similar compounds include:

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O13/c1-32-11-4-7(2-3-9(11)24)18-19(14(26)13-10(25)5-8(23)6-12(13)33-18)34-22-17(29)15(27)16(28)20(35-22)21(30)31/h2-6,15-17,20,22-25,27-29H,1H3,(H,30,31)/t15-,16-,17+,20-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZWHOMBDMMRSC-NTKSAMNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70957931
Record name 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36687-76-0
Record name Isorhamnetin 3-glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36687-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isorhamnetin-3-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036687760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISORHAMNETIN-3-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MZB5M8D8L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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